molecular formula C9H9F B058173 4-Fluoro-alpha-methylstyrene CAS No. 350-40-3

4-Fluoro-alpha-methylstyrene

Cat. No. B058173
CAS RN: 350-40-3
M. Wt: 136.17 g/mol
InChI Key: VIXHMBLBLJSGIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Fluoro-alpha-methylstyrene can be synthesized through various chemical reactions, including the copolymerization of styrene and α-methylstyrene, with further functional transformations to incorporate the fluorine atom into the aromatic ring. This synthesis process involves radical emulsion polymerization in an inert atmosphere, using specific initiators and emulsifiers to control the polymerization reaction and the properties of the resulting copolymer (Dolgin, Purygin, & Zarubin, 2019).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-alpha-methylstyrene is characterized by the presence of a fluorine atom on the aromatic ring, which influences the electronic distribution and reactivity of the molecule. Spectroscopic studies, including R2PI mass spectra and optical spectroscopies, have been used to analyze the structure and behavior of 4-Fluoro-alpha-methylstyrene clusters, highlighting the effects of van der Waals interactions and the specific shifts in the O0O band due to these interactions (Piccirillo et al., 1993).

Chemical Reactions and Properties

4-Fluoro-alpha-methylstyrene participates in various chemical reactions, including polymerization and cycloaddition reactions, which are influenced by the fluorine atom's presence. Anionic polymerization and cyclopolymerization studies have demonstrated the compound's ability to form polymers with narrow molecular weight distributions and predictable molecular weights, showcasing its reactivity and potential for creating materials with specific properties (Ishizone et al., 1997).

Physical Properties Analysis

The physical properties of 4-Fluoro-alpha-methylstyrene and its derivatives, such as copolymers, have been extensively studied. These studies have focused on understanding the effects of the fluorine atom on properties like permittivity, dielectric loss tangent, and solubility in various solvents. The results indicate that copolymers containing 4-Fluoro-alpha-methylstyrene exhibit good values of permittivity and dielectric loss tangent, which are essential for applications in electronics and materials science (Dolgin, Purygin, & Zarubin, 2019).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-alpha-methylstyrene, such as its reactivity in polymerization reactions and its behavior in the presence of various catalysts and reactants, have been a subject of research. Studies on the anionic polymerization of fluorostyrenes, including 4-Fluoro-alpha-methylstyrene, have shown that the fluorine atom significantly affects the polymerization reaction's efficiency and the resulting polymer's properties. These studies contribute to understanding the compound's potential for synthesizing polymers with desired characteristics (Sugiyama, Ishizone, Hirao, & Nakahama, 1995).

Scientific Research Applications

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

As I mentioned earlier, α-Trifluoromethylstyrene derivatives, which are similar compounds, have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

As I mentioned earlier, α-Trifluoromethylstyrene derivatives, which are similar compounds, have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Safety And Hazards

4-Fluoro-alpha-methylstyrene is classified as a flammable liquid and vapor . It is advised to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray . The compound should be kept away from heat, sparks, open flames, and hot surfaces . Precautionary measures against static discharge should be taken .

properties

IUPAC Name

1-fluoro-4-prop-1-en-2-ylbenzene
Source PubChem
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InChI

InChI=1S/C9H9F/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXHMBLBLJSGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188532
Record name 1-Fluoro-4-(isopropenyl)benzene
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Molecular Weight

136.17 g/mol
Source PubChem
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Product Name

4-Fluoro-alpha-methylstyrene

CAS RN

350-40-3
Record name 1-Fluoro-4-(1-methylethenyl)benzene
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Record name 1-Fluoro-4-(isopropenyl)benzene
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Record name 350-40-3
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Record name 1-Fluoro-4-(isopropenyl)benzene
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Record name 1-fluoro-4-(isopropenyl)benzene
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Record name 4-Fluoro-α-methylstyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Ripa - 2017 - search.proquest.com
… Oxidative cleavage of 4-fluoro alpha methylstyrene (1f) molecule required only 0.75 hours, produceing 4-fluoro acetophenone in 86% yield. Oxidative cleavage of 4-chloro alpha methyl …
Number of citations: 0 search.proquest.com

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